Cas no 189330-06-1 (2-Bromothiophene-3-carboxamide)

2-Bromothiophene-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromothiophene-3-carboxamide
- AKOS016842534
- DB-202999
- EN300-2938462
- 189330-06-1
- DTXSID70596667
- OXDWVLAFVDRFFT-UHFFFAOYSA-N
- 2-Bromo-3-thiophenecarboxamide
- SCHEMBL1791803
- 3-Thiophenecarboxamide, 2-bromo-
- Z1269126697
-
- MDL: MFCD19689167
- Inchi: InChI=1S/C5H4BrNOS/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H2,7,8)
- InChI Key: OXDWVLAFVDRFFT-UHFFFAOYSA-N
- SMILES: NC(C1=C(Br)SC=C1)=O
Computed Properties
- Exact Mass: 204.91970g/mol
- Monoisotopic Mass: 204.91970g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 71.3Ų
2-Bromothiophene-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM199088-10g |
2-bromothiophene-3-carboxamide |
189330-06-1 | 95% | 10g |
$661 | 2021-08-05 | |
eNovation Chemicals LLC | D542444-10g |
2-bromothiophene-3-carboxamide |
189330-06-1 | 95% | 10g |
$1300 | 2024-08-03 | |
Enamine | EN300-2938462-0.5g |
2-bromothiophene-3-carboxamide |
189330-06-1 | 95.0% | 0.5g |
$579.0 | 2025-03-19 | |
Enamine | EN300-2938462-0.1g |
2-bromothiophene-3-carboxamide |
189330-06-1 | 95.0% | 0.1g |
$257.0 | 2025-03-19 | |
Enamine | EN300-2938462-10.0g |
2-bromothiophene-3-carboxamide |
189330-06-1 | 95.0% | 10.0g |
$3191.0 | 2025-03-19 | |
Enamine | EN300-2938462-5.0g |
2-bromothiophene-3-carboxamide |
189330-06-1 | 95.0% | 5.0g |
$2152.0 | 2025-03-19 | |
Enamine | EN300-2938462-0.25g |
2-bromothiophene-3-carboxamide |
189330-06-1 | 95.0% | 0.25g |
$367.0 | 2025-03-19 | |
Enamine | EN300-2938462-1.0g |
2-bromothiophene-3-carboxamide |
189330-06-1 | 95.0% | 1.0g |
$743.0 | 2025-03-19 | |
1PlusChem | 1P002IS4-250mg |
3-Thiophenecarboxamide, 2-bromo- |
189330-06-1 | 95% | 250mg |
$516.00 | 2024-06-17 | |
Aaron | AR002J0G-50mg |
3-Thiophenecarboxamide, 2-bromo- |
189330-06-1 | 95% | 50mg |
$265.00 | 2025-02-13 |
Additional information on 2-Bromothiophene-3-carboxamide
Introduction to 2-Bromothiophene-3-carboxamide (CAS No. 189330-06-1)
2-Bromothiophene-3-carboxamide, with the chemical formula C₆H₅BrNOS, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the thiophene derivatives, a class of molecules known for their broad spectrum of biological activities and industrial applications. The presence of both bromine and amide functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents.
The CAS number 189330-06-1 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and differentiation from other structurally similar molecules. 2-Bromothiophene-3-carboxamide is particularly interesting due to its structural features, which include a thiophene ring substituted at the 2-position with a bromine atom and at the 3-position with an amide group. This specific arrangement imparts unique reactivity and biological properties, making it a preferred building block in medicinal chemistry.
In recent years, 2-bromothiophene-3-carboxamide has been extensively studied for its potential applications in drug discovery. The thiophene core is a common motif in many bioactive molecules, including antiviral, antibacterial, and anticancer agents. The bromine atom at the 2-position enhances electrophilic substitution reactions, allowing for further functionalization and diversification of the molecule. The amide group, on the other hand, contributes to hydrogen bonding capabilities and can be modified to introduce additional pharmacological properties.
One of the most compelling aspects of 2-bromothiophene-3-carboxamide is its role as a precursor in synthesizing more complex pharmacophores. Researchers have leveraged its reactivity to develop novel inhibitors targeting various enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. For instance, derivatives of this compound have been explored as kinase inhibitors, where the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups.
Recent advancements in computational chemistry have also highlighted the significance of 2-bromothiophene-3-carboxamide in virtual screening campaigns. High-throughput virtual screening (HTVS) has identified several promising derivatives with enhanced binding affinity to target proteins. These computationally derived candidates are then synthesized and experimentally validated for their biological activity. The integration of machine learning algorithms has further accelerated this process by predicting optimal modifications to the thiophene core, thereby streamlining the drug discovery pipeline.
The amide functionality in 2-bromothiophene-3-carboxamide is particularly noteworthy for its role in modulating solubility and bioavailability of drug candidates. By tuning the length and nature of the side chain attached to the nitrogen atom of the amide group, researchers can influence key pharmacokinetic parameters. This flexibility has led to the development of prodrugs that enhance oral bioavailability while minimizing toxicity.
Another area where 2-bromothiophene-3-carboxamide has made significant contributions is in materials science. Thiophene derivatives are known for their semiconducting properties, making them suitable for organic electronics applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine substituent facilitates further derivatization into conjugated polymers or small molecules with tunable electronic characteristics. These materials exhibit high charge carrier mobility and stability, making them attractive for next-generation electronic devices.
The synthesis of 2-bromothiophene-3-carboxamide itself is an intriguing aspect that has been optimized through various methodologies. Traditional approaches involve bromination of thiophene followed by carboxylation at the 3-position using reagents such as phosphorus oxychloride or cyanogen bromide. However, modern synthetic strategies have focused on greener alternatives, including transition metal-catalyzed cross-coupling reactions that minimize waste and improve yields.
In conclusion,2-Bromothiophene-3-carboxamide (CAS No. 189330-06-1) represents a cornerstone in modern chemical synthesis and drug development. Its unique structural features enable diverse functionalization pathways, making it an indispensable tool for medicinal chemists exploring new therapeutic modalities. As research continues to uncover novel applications for this compound, its significance in both academic and industrial settings is poised to grow even further.
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